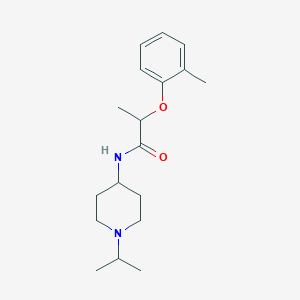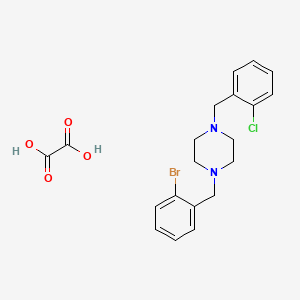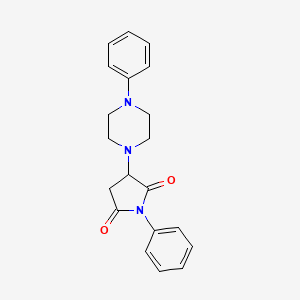![molecular formula C21H24O4 B5232505 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is a yellowish liquid with a molecular formula of C23H26O4 and a molecular weight of 370.45 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the body.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in the body. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to scavenge ROS in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde in lab experiments is its high potency and specificity. It exhibits potent anti-inflammatory and antioxidant effects, making it an ideal candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its high cost and limited availability, which may hinder its widespread use in lab experiments.
Zukünftige Richtungen
Several future directions can be explored in the study of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. One of the potential areas of research is the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other fields, such as agrochemicals and materials science.
Synthesemethoden
The synthesis of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde involves several steps. The first step is the preparation of 4-hydroxybenzaldehyde, which is then reacted with 4-chloro-2-methoxyphenol to form 4-(4-chloro-2-methoxyphenoxy)benzaldehyde. This intermediate is then reacted with allyl bromide and potassium carbonate to form 4-(4-allyloxy-2-methoxyphenoxy)benzaldehyde. Finally, the compound is reacted with 1,4-butanediol and potassium carbonate to form 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer.
Eigenschaften
IUPAC Name |
4-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-6-17-9-12-20(21(15-17)23-2)25-14-5-4-13-24-19-10-7-18(16-22)8-11-19/h3,7-12,15-16H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZKUDODEYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Allyl-2-methoxyphenoxy)butoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)


![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)

![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)


![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)